molecular formula C12H16BrNO B2731265 2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol CAS No. 1293114-76-7

2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol

Cat. No.: B2731265
CAS No.: 1293114-76-7
M. Wt: 270.17
InChI Key: PSPNNRVZAWGHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol is an organic compound that features a cyclopropyl group attached to an aminoethanol moiety, with a 3-bromo-benzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol typically involves multiple steps. One common method includes the reaction of 3-bromo-benzyl bromide with cyclopropylamine to form an intermediate, which is then reacted with ethylene oxide to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketone or aldehyde derivatives.

    Reduction: Formation of 2-[(cyclopropyl-amino)-ethanol].

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-benzyl bromide: A precursor in the synthesis of 2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol.

    Cyclopropylamine: Another precursor used in the synthesis.

    2-Bromo-benzyl chloride: Similar in structure but with a chloride substituent instead of a bromide.

Uniqueness

This compound is unique due to the combination of a cyclopropyl group and a 3-bromo-benzyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl-cyclopropylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-3-1-2-10(8-11)9-14(6-7-15)12-4-5-12/h1-3,8,12,15H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPNNRVZAWGHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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